Ethyl 2-amino-6-butanoyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate

Catalog No.
S6629666
CAS No.
1148027-17-1
M.F
C14H20N2O3S
M. Wt
296.39 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-amino-6-butanoyl-4H,5H,6H,7H-thieno[2,3-c]...

CAS Number

1148027-17-1

Product Name

Ethyl 2-amino-6-butanoyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate

IUPAC Name

ethyl 2-amino-6-butanoyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate

Molecular Formula

C14H20N2O3S

Molecular Weight

296.39 g/mol

InChI

InChI=1S/C14H20N2O3S/c1-3-5-11(17)16-7-6-9-10(8-16)20-13(15)12(9)14(18)19-4-2/h3-8,15H2,1-2H3

InChI Key

LLXHUXSLZPMWBD-UHFFFAOYSA-N

SMILES

CCCC(=O)N1CCC2=C(C1)SC(=C2C(=O)OCC)N

Canonical SMILES

CCCC(=O)N1CCC2=C(C1)SC(=C2C(=O)OCC)N

Ethyl 2-amino-6-butanoyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is a nitrogen-containing heterocyclic compound characterized by its complex structure, which includes a thieno[2,3-c]pyridine core. The molecular formula of this compound is C15H22N2O4S, with a molecular weight of approximately 326.41 g/mol . This compound features an amino group and a carboxylate ester, which contribute to its potential biological activities and reactivity in

The reactivity of ethyl 2-amino-6-butanoyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate can be attributed to the presence of functional groups such as the amino and carboxylate moieties. It can undergo various chemical transformations including:

  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Amine Reactions: The amino group can participate in nucleophilic substitutions or form amides with acyl chlorides.
  • Cyclization: Under specific conditions, this compound may undergo cyclization reactions to form more complex structures.

The synthesis of ethyl 2-amino-6-butanoyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate can be achieved through several methods:

  • Condensation Reactions: Starting from appropriate thieno[2,3-c]pyridine derivatives and reacting them with butanoyl chloride in the presence of a base.
  • Reduction Reactions: Utilizing reducing agents on suitable precursors to introduce the amino group.
  • Esterification: Reacting the resulting carboxylic acid with ethanol under acidic conditions to form the ethyl ester.

This compound has potential applications in various fields:

  • Pharmaceutical Industry: Its biological activities suggest it could be developed into therapeutic agents for treating infections or cancers.
  • Chemical Research: As a building block for synthesizing more complex organic molecules.
  • Agricultural Chemicals: Possible use as an agrochemical due to its antimicrobial properties.

Interaction studies involving ethyl 2-amino-6-butanoyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate focus on its binding affinity to biological targets such as enzymes or receptors. Preliminary studies indicate that compounds in this class may interact with:

  • Enzymes involved in metabolic pathways.
  • Receptors associated with neurotransmission or inflammation.

Further research is needed to elucidate specific interactions and mechanisms of action.

Ethyl 2-amino-6-butanoyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate shares structural similarities with several other compounds. Here are some notable examples:

Compound NameCAS NumberSimilarity Score
Ethyl 2-amino-5-isopropylthiophene-3-carboxylate65416-85-50.64
tert-butyl 4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate165947-52-40.73
tert-butyl 2-formyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate203663-30-30.72
Ethyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride25913-34-20.86

These compounds exhibit varying degrees of similarity based on their structural features and functional groups. The unique combination of the thieno[2,3-c]pyridine scaffold along with specific substituents makes ethyl 2-amino-6-butanoyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate distinct within this class of compounds.

XLogP3

2.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

296.11946368 g/mol

Monoisotopic Mass

296.11946368 g/mol

Heavy Atom Count

20

Dates

Modify: 2023-11-23

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